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molecular formula C9H5NO5 B8322218 Furo[2,3-b]pyridine-5,6-dicarboxylic acid

Furo[2,3-b]pyridine-5,6-dicarboxylic acid

Cat. No. B8322218
M. Wt: 207.14 g/mol
InChI Key: WLRYGZMPEIJDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04701208

Procedure details

Potassium hydroxide (5.60 g, 85%, 0.087 mol) in water (5 mL) is added to a stirred suspension of diethyl furo[2,3-b]pyridine-5,6-dicarboxylate (9.3 g, 0.035 mol) in absolute ethanol (100 mL). The reaction mixture is heated at 60° C. for one hour, then cooled and anhydrous acetone added. The precipitate is filtered off, dried, suspended in dry acetone and treated with hydrogen chloride to adjust to a pH of 2. Crystallization of the isolated solids from an ethyl acetate-acetone mixture affords furo[2,3-b]pyridine-5,6-dicarboxylic acid mp 189°-192° C.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
diethyl furo[2,3-b]pyridine-5,6-dicarboxylate
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[O:3]1[C:7]2=[N:8][C:9]([C:17]([O:19]CC)=[O:18])=[C:10]([C:12]([O:14]CC)=[O:13])[CH:11]=[C:6]2[CH:5]=[CH:4]1.CC(C)=O>O.C(O)C>[O:3]1[C:7]2=[N:8][C:9]([C:17]([OH:19])=[O:18])=[C:10]([C:12]([OH:14])=[O:13])[CH:11]=[C:6]2[CH:5]=[CH:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
diethyl furo[2,3-b]pyridine-5,6-dicarboxylate
Quantity
9.3 g
Type
reactant
Smiles
O1C=CC=2C1=NC(=C(C2)C(=O)OCC)C(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
treated with hydrogen chloride
CUSTOM
Type
CUSTOM
Details
Crystallization of the isolated solids from an ethyl acetate-acetone mixture

Outcomes

Product
Name
Type
product
Smiles
O1C=CC=2C1=NC(=C(C2)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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